molecular formula C13H8O3S B14355165 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- CAS No. 91805-21-9

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-

Katalognummer: B14355165
CAS-Nummer: 91805-21-9
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: OIZFJFDOAJYKCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with a hydroxy group at the 7th position and a thienyl group at the 3rd position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxycoumarin with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 7-keto derivatives.

    Reduction: Formation of dihydrobenzopyran derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of fluorescent probes and dyes.

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. The thienyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Umbelliferone (7-Hydroxycoumarin): Similar structure but lacks the thienyl group.

    Herniarin (7-Methoxycoumarin): Similar structure with a methoxy group instead of a hydroxy group.

    Coumarin: Basic structure without any substituents at the 7th or 3rd positions.

Uniqueness

2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is unique due to the presence of both the hydroxy and thienyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

91805-21-9

Molekularformel

C13H8O3S

Molekulargewicht

244.27 g/mol

IUPAC-Name

7-hydroxy-3-thiophen-2-ylchromen-2-one

InChI

InChI=1S/C13H8O3S/c14-9-4-3-8-6-10(12-2-1-5-17-12)13(15)16-11(8)7-9/h1-7,14H

InChI-Schlüssel

OIZFJFDOAJYKCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.